4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde

Description

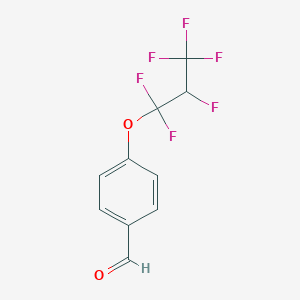

4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde (CAS 55321-69-2) is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a hexafluoropropoxy (–O–C₃H₂F₆) group at the para position. This compound is commercially available with a purity of 95% and is utilized in advanced synthetic chemistry, particularly in pharmaceutical and materials science applications, where fluorinated groups enhance stability, lipophilicity, and resistance to metabolic degradation .

Properties

IUPAC Name |

4-(1,1,2,3,3,3-hexafluoropropoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O2/c11-8(9(12,13)14)10(15,16)18-7-3-1-6(5-17)2-4-7/h1-5,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFDJEVVAKIWJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC(C(C(F)(F)F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1,1,2,3,3,3-hexafluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The hexafluoropropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can react with the hexafluoropropoxy group under basic conditions.

Major Products:

Oxidation: 4-(1,1,2,3,3,3-Hexafluoropropoxy)benzoic acid.

Reduction: 4-(1,1,2,3,3,3-Hexafluoropropoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Reactivity and Functionalization

4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde serves as a versatile building block in organic synthesis. Its aldehyde functional group allows for various reactions such as:

- Condensation Reactions : It can undergo condensation with amines to form imines or with alcohols to generate acetals.

- Oxidation Reactions : The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to an alcohol using appropriate reagents.

These reactions are crucial for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

Material Science

Fluorinated Polymers and Coatings

The incorporation of this compound into polymer matrices enhances the properties of materials. Its fluorinated nature imparts:

- Hydrophobicity : This characteristic is beneficial for creating water-repellent surfaces.

- Chemical Resistance : Materials modified with this compound exhibit improved resistance to solvents and acids.

Such properties make it suitable for coatings in various applications including electronics and automotive industries.

Environmental Studies

Pollution Monitoring and Control

Research has indicated that fluorinated compounds like this compound can be utilized in environmental monitoring due to their stability and persistence. They can act as:

- Markers for PFAS Contamination : As part of the per- and polyfluoroalkyl substances (PFAS) group, this compound can be studied for its behavior in environmental matrices.

- Degradation Studies : Understanding how such compounds degrade under various conditions helps in assessing their environmental impact.

Table 1: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Versatile reactivity |

| Material Science | Enhances properties of polymers and coatings | Hydrophobicity & chemical resistance |

| Environmental Studies | Used for monitoring PFAS contamination and studying degradation pathways | Stability & persistence |

Case Study Example: Synthesis of Fluorinated Compounds

In a recent study on the synthesis of fluorinated aromatic compounds, researchers utilized this compound as a starting material to produce novel antifungal agents. The study highlighted the compound's ability to enhance biological activity due to its unique electronic properties imparted by the fluorinated moiety .

Mechanism of Action

The mechanism of action of 4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde involves its interaction with various molecular targets. The hexafluoropropoxy group imparts unique electronic properties, influencing the compound’s reactivity and interactions with enzymes and receptors. These interactions can modulate biochemical pathways, making the compound valuable in mechanistic studies and drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(1,1,2,3,3,3-Hexafluoropropoxy)-3-methoxybenzaldehyde (QY-3645)

- Structure : Differs by the addition of a methoxy (–OCH₃) group at the 3-position of the benzene ring.

- Properties :

- The methoxy group is electron-donating, countering the electron-withdrawing effect of the hexafluoropropoxy group. This could reduce the overall electrophilicity of the aldehyde compared to the parent compound.

- Enhanced steric hindrance may slow reactions at the aldehyde site.

- Applications : Likely used in specialized fluorinated intermediates where regioselectivity or solubility in polar solvents is critical .

4-Hydroxybenzaldehyde and Derivatives

- 4-Hydroxybenzaldehyde : Contains a hydroxyl (–OH) group instead of hexafluoropropoxy.

- Properties : The –OH group is highly polar, enabling hydrogen bonding, which increases water solubility but reduces lipid membrane permeability.

- Applications : Common in natural product synthesis and metal-organic frameworks (MOFs). In contrast, the fluorinated analog’s lipophilicity makes it preferable for drug candidates .

- Multifunctional Analog () : A tris-benzaldehyde derivative synthesized via nucleophilic substitution with pentaerythrityl tetrabromide. While structurally distinct, it highlights the versatility of benzaldehyde intermediates in forming complex architectures, a trait shared with fluorinated derivatives .

Aliphatic Aldehydes (e.g., 2,4-Hexadienal, QF-5219)

- Structure : A linear aliphatic aldehyde with conjugated double bonds.

- Properties :

- Lower thermal stability and higher volatility compared to aromatic aldehydes.

- Reactivity dominated by α,β-unsaturated carbonyl chemistry (e.g., Diels-Alder reactions).

- Applications : Primarily used in flavor/fragrance industries, contrasting with the fluorinated benzaldehyde’s role in high-value synthetic chemistry .

Data Table: Key Comparative Properties

| Compound Name | CAS Number | Substituents | Purity | Notable Features |

|---|---|---|---|---|

| 4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde | 55321-69-2 | –O–C₃H₂F₆ (para) | 95% | High lipophilicity, electron-withdrawing group |

| 4-(Hexafluoropropoxy)-3-methoxybenzaldehyde | 291535-28-9 | –O–C₃H₂F₆ (para), –OCH₃ (meta) | 95% | Dual electronic effects, steric hindrance |

| 4-Hydroxybenzaldehyde | 123-08-0 | –OH (para) | N/A | Polar, hydrogen-bonding capability |

| 2,4-Hexadienal | 142-83-6 | Aliphatic, conjugated diene | 95% | Volatile, α,β-unsaturated reactivity |

Research Findings and Implications

- Synthetic Accessibility: The synthesis of fluorinated benzaldehydes, like the target compound, often involves nucleophilic aromatic substitution (SNAr) using fluorinated alcohols under anhydrous conditions. This contrasts with non-fluorinated analogs (e.g., 4-hydroxybenzaldehyde), which may utilize milder conditions .

- Reactivity : The hexafluoropropoxy group significantly enhances the electrophilicity of the aldehyde, making it more reactive toward Grignard reagents or hydride reductions compared to hydroxyl- or methoxy-substituted analogs. However, steric bulk in derivatives like QY-3645 may attenuate reactivity .

- Stability : Fluorinated compounds exhibit superior thermal and oxidative stability relative to aliphatic aldehydes, broadening their utility in high-temperature reactions or long-term storage .

Biological Activity

4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde is a fluorinated aromatic compound with potential applications in various fields, including pharmaceuticals and materials science. This article reviews its biological activity based on existing literature and research findings.

- Chemical Formula : CHFO

- CAS Number : 874280-19-0

- Molecular Weight : 232.15 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial properties and potential cytotoxic effects.

Antimicrobial Activity

Research indicates that compounds with similar fluorinated structures exhibit significant antimicrobial activity. For instance, studies have shown that fluorinated benzaldehydes can inhibit the growth of various bacterial strains due to their ability to disrupt cell membrane integrity and interfere with metabolic processes.

Table 1: Antimicrobial Activity of Fluorinated Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| 2-Fluorobenzaldehyde | S. aureus | 30 µg/mL |

| 3-Fluorobenzaldehyde | P. aeruginosa | 40 µg/mL |

Note: MIC values are indicative and may vary based on experimental conditions.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines have indicated that this compound exhibits moderate cytotoxic effects at higher concentrations.

Table 2: Cytotoxic Effects on Human Cell Lines

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HeLa (cervical cancer) | 25 | Significant reduction in viability |

| MCF-7 (breast cancer) | 30 | Moderate cytotoxicity |

| A549 (lung cancer) | 35 | Cell cycle arrest observed |

IC50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanism underlying the biological activity of this compound is thought to involve:

- Membrane Disruption : The presence of fluorine atoms enhances lipophilicity, allowing the compound to integrate into lipid membranes and disrupt their integrity.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells leading to apoptosis.

Case Studies

One notable study investigated the effects of various fluorinated benzaldehydes on bacterial biofilms. The results demonstrated that these compounds could effectively inhibit biofilm formation at sub-MIC levels. This property is particularly relevant for applications in preventing infections associated with medical devices.

Case Study Summary

- Study Title : "Inhibition of Biofilm Formation by Fluorinated Benzaldehydes"

- Findings : The study reported a reduction in biofilm mass by up to 70% when treated with optimal concentrations of fluorinated benzaldehydes.

Q & A

Q. What are effective synthetic routes for 4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde?

- Methodological Answer : The synthesis of fluorinated benzaldehydes often involves nucleophilic substitution or coupling reactions. For example, fluorinated alkoxy groups can be introduced via Williamson ether synthesis using fluorinated alcohols and activated aryl halides. In similar compounds, H₂O₂ in ethanol has been employed to oxidize intermediates to aldehydes . For fluorinated derivatives, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with fluorinated aryl boronic acids may be advantageous. Reaction optimization should include inert atmospheres and anhydrous conditions to prevent hydrolysis of fluorinated intermediates .

Q. How can the purity and structure of this compound be validated?

- Methodological Answer : Characterization typically involves a combination of:

- ¹H/¹³C NMR : To confirm substitution patterns and fluorine coupling effects. Fluorine atoms deshield adjacent protons, leading to distinct splitting patterns .

- X-ray crystallography : For unambiguous structural determination. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used in crystallographic analysis .

- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns from fluorine atoms .

Q. What solvents and purification methods are optimal for this compound?

- Methodological Answer : Fluorinated benzaldehydes are often soluble in polar aprotic solvents (e.g., DMF, DMSO) but may require chromatography (silica gel or fluorinated stationary phases) for purification. Sublimation or recrystallization in ethanol/water mixtures can enhance purity, as demonstrated for structurally similar 4-hydroxybenzaldehyde derivatives .

Advanced Research Questions

Q. How does the hexafluoropropoxy group influence electronic and steric properties in reactions?

- Methodological Answer : The hexafluoropropoxy group is strongly electron-withdrawing due to the electronegativity of fluorine, which polarizes the aromatic ring and activates it toward electrophilic substitution. Steric hindrance from the trifluoromethyl groups may slow meta-substitution. Computational studies (e.g., DFT) can quantify these effects by analyzing frontier molecular orbitals and charge distribution . Experimental validation via Hammett substituent constants (σ) or kinetic isotope effects is recommended .

Q. What challenges arise in handling fluorinated intermediates, and how are they mitigated?

- Methodological Answer : Fluorinated compounds often exhibit low boiling points and high volatility, requiring cold traps or closed systems during synthesis. Safety protocols include:

- Gloveboxes or Schlenk lines : To prevent moisture-sensitive intermediates from degrading.

- PPE : Fluorinated byproducts (e.g., HF) necessitate acid-resistant gloves and face shields .

- Waste disposal : Fluorinated waste must be neutralized with calcium hydroxide before disposal to avoid environmental release .

Q. How can computational modeling predict reactivity in fluorinated benzaldehyde derivatives?

- Methodological Answer : Molecular docking (for biological activity) and molecular dynamics simulations (for solvent interactions) are common approaches. Software like Gaussian or ORCA can model reaction pathways, while crystallographic data from SHELX-refined structures provide input geometries . For fluorinated systems, basis sets like def2-TZVP with dispersion corrections are critical for accuracy .

Q. What are the applications of this compound in agrochemical or pharmaceutical research?

- Methodological Answer : Fluorinated benzaldehydes are key intermediates in pesticides (e.g., lufenuron) and pharmaceuticals (e.g., noviflumuron). Their stability and lipophilicity enhance bioavailability. Biological assays (e.g., enzyme inhibition studies) should focus on fluorine’s role in target binding, as seen in analogs with anti-cancer or insecticidal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.